MFCD31977921

Description

MFCD31977921 is a chemical compound identified by its Molecular Descriptor (MDL) number. Such compounds are often investigated for applications in pharmaceuticals, agrochemicals, or materials science due to their tunable reactivity and biological activity .

Key inferred properties (based on analogous compounds in the evidence):

Properties

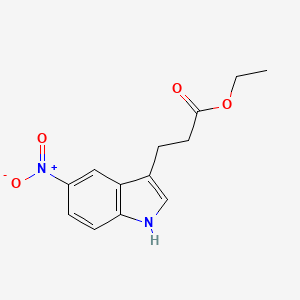

Molecular Formula |

C13H14N2O4 |

|---|---|

Molecular Weight |

262.26 g/mol |

IUPAC Name |

ethyl 3-(5-nitro-1H-indol-3-yl)propanoate |

InChI |

InChI=1S/C13H14N2O4/c1-2-19-13(16)6-3-9-8-14-12-5-4-10(15(17)18)7-11(9)12/h4-5,7-8,14H,2-3,6H2,1H3 |

InChI Key |

BSSXAQZHKDBHJS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD31977921 typically involves the nitration of an indole derivative followed by esterification. One common method is to start with 3-indolepropanoic acid, which undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position. The resulting 5-nitro-3-indolepropanoic acid is then esterified using ethanol and a catalytic amount of sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be used to ensure efficient mixing and heat transfer, which are crucial for the nitration step. The esterification step can be carried out in large batch reactors with efficient distillation setups to remove water and drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

MFCD31977921 can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Reduction: Ethyl 3-(5-Amino-3-indolyl)propanoate.

Substitution: Ethyl 3-(5-substituted-3-indolyl)propanoate, where the substituent depends on the nucleophile used.

Hydrolysis: 3-(5-Nitro-3-indolyl)propanoic acid.

Scientific Research Applications

MFCD31977921 has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

Industry: It is used in the development of dyes and pigments due to the chromophoric nature of the nitro group.

Mechanism of Action

The biological activity of MFCD31977921 is primarily due to its ability to interact with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The indole ring can also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD31977921 with structurally and functionally related compounds, based on data from the provided evidence:

Key Findings:

Structural Similarities: this compound and CAS 1761-61-1 likely share halogenated aromatic motifs, which influence their solubility and reactivity. Bromine substituents in CAS 1761-61-1 reduce aqueous solubility (Log S = -2.47) compared to non-halogenated analogs . The nitro group in 2-(4-nitrophenyl)benzimidazole enhances electrophilic character, making it more reactive in substitution reactions than this compound .

Synthetic Efficiency :

- Both this compound and CAS 1761-61-1 achieve high yields (>90%) using recyclable catalysts (e.g., A-FGO), aligning with green chemistry principles .

- In contrast, traditional benzimidazole synthesis (e.g., 2-(4-nitrophenyl)benzimidazole) often requires longer reaction times and higher temperatures .

Nitro-containing analogs like 2-(4-nitrophenyl)benzimidazole are often explored for antimicrobial or anticancer activity due to their electron-deficient aromatic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.